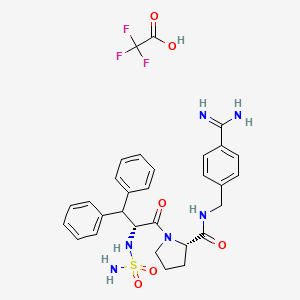
Kbw2L5CY92
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LB30812 is a small molecule drug developed by LG Life Sciences LtdThrombin plays a crucial role in the blood coagulation process, making LB30812 a potential therapeutic agent for cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LB30812 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:
Formation of the Core Structure: The core structure of LB30812 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and sulfonation.
Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of LB30812 follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Conditions: Temperature, pressure, and solvent choice are optimized for large-scale reactions.
Catalysts and Reagents: Efficient catalysts and reagents are selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
LB30812 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
LB30812 has several scientific research applications, including:
Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on blood coagulation and potential therapeutic applications in thrombosis.
Medicine: Explored as a potential drug candidate for preventing and treating thrombotic disorders.
Industry: Utilized in the development of new anticoagulant therapies and related pharmaceutical research
Mechanism of Action
LB30812 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, LB30812 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular target of LB30812 is the active site of thrombin, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: Another thrombin inhibitor used as an anticoagulant.
Argatroban: A direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Uniqueness of LB30812
LB30812 is unique due to its specific structural features and high potency as a thrombin inhibitor. It exhibits excellent oral absorption and strong antithrombotic efficacy, making it a promising candidate for further development compared to other thrombin inhibitors .
Properties
CAS No. |
593235-07-5 |
|---|---|
Molecular Formula |
C30H33F3N6O6S |
Molecular Weight |
662.7 g/mol |
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-3,3-diphenyl-2-(sulfamoylamino)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32N6O4S.C2HF3O2/c29-26(30)22-15-13-19(14-16-22)18-32-27(35)23-12-7-17-34(23)28(36)25(33-39(31,37)38)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-25,33H,7,12,17-18H2,(H3,29,30)(H,32,35)(H2,31,37,38);(H,6,7)/t23-,25+;/m0./s1 |
InChI Key |
GROTUJKQCVQVSB-LMIIKYDLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















